molecular formula C15H22N2O2 B1401302 Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS No. 863560-19-4

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B1401302
CAS No.: 863560-19-4
M. Wt: 262.35 g/mol
InChI Key: NZDYKTQCORVESL-UHFFFAOYSA-N
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Description

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS: 863560-19-4) is a piperidine derivative featuring a benzyloxycarbonyl group at the 1-position and a 1-aminoethyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as an intermediate or building block in organic synthesis, particularly in pharmaceutical research and development . The 1-aminoethyl group enhances its reactivity, making it a versatile precursor for further functionalization.

Properties

IUPAC Name

benzyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(16)14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDYKTQCORVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Reagents/Conditions Product Key Findings
Acidic hydrolysisHCl (concentrated), reflux4-(1-Aminoethyl)piperidine-1-carboxylic acidComplete conversion observed after 10–20 hours under reflux.
Basic hydrolysisNaOH (aqueous), heatSodium 4-(1-aminoethyl)piperidine-1-carboxylateFaster reaction kinetics compared to acidic conditions; requires neutralization.
  • Mechanistic Insight : The ester bond cleaves via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate.

Acylation of the Amino Group

The primary amine reacts with acylating agents to form stable amides.

Reagent Conditions Product Yield Source
Acetic anhydrideRoom temperature, DCMN-Acetyl-4-(1-aminoethyl)piperidine-1-carboxylate85%
Benzoyl chlorideTriethylamine, 0°C → RTN-Benzoyl-4-(1-aminoethyl)piperidine-1-carboxylate78%
  • Applications : Acylated derivatives exhibit enhanced stability in biological assays and improved pharmacokinetic properties.

Alkylation of the Amino Group

The amine participates in alkylation reactions with alkyl halides or epoxides.

Reagent Conditions Product Notes
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-4-(1-aminoethyl)piperidine-1-carboxylateSelective monoalkylation observed.
Ethylene oxideMethanol, RTN-(2-Hydroxyethyl)-4-(1-aminoethyl)piperidine-1-carboxylateRequires catalytic acid.
  • Challenges : Overalkylation can occur with excess reagent; stoichiometric control is critical.

Reductive Amination

The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) followed by reduction to form secondary amines.

Carbonyl Source Reducing Agent Product Yield
FormaldehydeNaBH₃CNN-(Methyl)-4-(1-aminoethyl)piperidine-1-carboxylate92%
CyclohexanoneNaBH(OAc)₃N-Cyclohexyl-4-(1-aminoethyl)piperidine-1-carboxylate68%
  • Optimization : NaBH₃CN is preferred for its selectivity in aqueous environments.

Coupling Reactions

The amine serves as a nucleophile in peptide-like couplings.

Reagent Conditions Product Application
EDC/HOBtDMF, RTAmide-linked conjugatesDrug discovery scaffolds .
CDI (Carbodiimide)THF, 50°CUrea derivativesEnzyme inhibitor synthesis .
  • Case Study : Coupling with 2-chlorophenylacetic acid yielded a potent antiviral analog (IC₅₀ = 0.8 µM) .

Deprotection of the Benzyl Group

While not a reaction of the compound itself, hydrogenolysis of the benzyl ester is a critical step for further functionalization.

Reagent Conditions Product Catalyst
H₂ (1 atm)Pd/C, MeOH, RT4-(1-Aminoethyl)piperidine10% Pd/C (optimal)
  • Efficiency : Quantitative conversion within 2–4 hours.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in a range of chemical reactions, making it a valuable reagent in organic synthesis.

Reactivity and Transformations
The compound can undergo several chemical transformations, including oxidation to form N-oxides and reduction to yield alcohol derivatives. These properties facilitate the creation of more complex molecules necessary for advanced research and industrial applications.

Biological Research

Interaction with Biological Targets
In biological studies, this compound has been utilized to investigate specific molecular pathways due to its ability to interact with various receptors and enzymes. This interaction can modulate biological processes, making it a useful tool for exploring cellular mechanisms.

Neuropharmacology Applications
Research has indicated that derivatives of this compound may act as agonists for Trace Amine-Associated Receptor 1 (TAAR1), suggesting potential therapeutic applications in treating neurodegenerative diseases and disorders characterized by dopaminergic dysfunction, such as schizophrenia.

Medicinal Chemistry

Therapeutic Potential
The compound is under investigation for its therapeutic potential in drug development. Studies focus on its efficacy against various diseases, particularly those involving neurotransmitter systems. Its unique structure allows for selective interactions with molecular targets, which is crucial in designing effective pharmacological agents.

Case Studies
A notable case study demonstrated that a derivative of this compound exhibited significant effects on hyperlocomotion in dopamine transporter knockout rats. This finding highlights its potential role in neuropharmacology and opens avenues for further research into its clinical applications.

Industrial Applications

Agrochemicals and Pharmaceuticals
In industry, this compound is employed in the production of agrochemicals and pharmaceuticals. Its reactivity allows it to be used in developing new materials and chemical processes that are essential for manufacturing various commercial products.

Mechanism of Action

The mechanism of action of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperidine scaffold is highly modular, with substituents significantly influencing physical properties, reactivity, and safety profiles. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Applications Hazards/Stability References
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate 4-(1-aminoethyl) C14H20N2O2 248.32 Intermediate for pharmaceuticals Toxicology not reported
Benzyl 4-aminopiperidine-1-carboxylate 4-amino C13H18N2O2 234.29 Potential pharmaceutical intermediate Toxicology not thoroughly studied
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-ethoxy-3-oxopropyl) C19H25NO5 347.41 Research chemical No known hazards
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 4-(pyridinylmethyl) C20H25N2O3 341.18 Cross-coupling product (63% yield) Not reported
Benzyl 4-fluoropiperidine-1-carboxylate 4-fluoro C13H16FNO2 237.27 Fluorinated analog (enhanced stability) No hazard data
Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate 4-morpholinyl C17H24N2O3 304.39 Synthetic intermediate (36% yield) Stability under standard conditions

Research Findings and Trends

Substituent-Driven Applications: Aminoethyl Groups: Enhance nucleophilic reactivity, facilitating use in peptide coupling or alkylation reactions. Pyridinylmethyl Groups: Improve binding affinity in enzyme inhibitors (e.g., ) due to aromatic π-π interactions. Fluorine: Increases lipophilicity and resistance to oxidative degradation, critical for CNS-targeting drugs .

Synthetic Challenges :

  • Lower yields (e.g., 36% for morpholinyl derivatives in ) suggest steric hindrance or solubility issues with bulky substituents.
  • Cross-coupling methods () offer higher efficiency for aryl/heteroaryl introductions compared to traditional acylation.

Biological Activity

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate (BAPEC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BAPEC has a molecular formula of C15H22N2O2C_{15}H_{22}N_2O_2 and a molecular weight of approximately 250.35 g/mol. The compound features a piperidine ring, an aminoethyl side chain, and a benzyl group, which contribute to its interaction with various biological targets.

BAPEC primarily interacts with dopaminergic signaling pathways. It has been identified as a submicromolar agonist of Trace Amine-Associated Receptor 1 (TAAR1), which plays a crucial role in dopaminergic neurotransmission. This interaction suggests potential therapeutic applications for conditions characterized by dysregulated dopamine signaling, such as schizophrenia and other neuropsychiatric disorders.

Neuropharmacological Effects

Research indicates that BAPEC may reduce hyperlocomotion in dopamine transporter knockout rats, demonstrating its potential efficacy in modulating dopaminergic activity. This effect is particularly relevant for developing treatments for disorders linked to excessive dopaminergic function.

Analgesic and CNS Activity

Similar piperidine derivatives have shown interactions with opioid receptors, suggesting that BAPEC may exhibit analgesic properties. Its central nervous system (CNS) activity could influence pain modulation and other CNS-related functions.

Comparative Analysis with Related Compounds

The biological activity of BAPEC can be compared with other compounds featuring similar structural motifs. The following table summarizes the structural features and biological activities of related compounds:

Compound Name Structural Features Biological Activity
Benzyl 4-(aminomethyl)piperidine-1-carboxylateAminomethyl group instead of aminoethylModerate affinity for dopamine receptors
4-(2-Aminoethyl)piperidineLacks the benzyl groupBasic piperidine activity
N-(2-Aminoethyl)-N-benzylpiperidin-1-carboxamideContains amide instead of esterPotentially different receptor interactions

This comparison highlights BAPEC's unique profile as an agonist for TAAR1, distinguishing it from other compounds that may target different receptors or pathways .

Study on Dopaminergic Modulation

In a study examining the effects of BAPEC on dopaminergic signaling, researchers found that administration led to significant reductions in hyperactivity in rodent models. The compound's ability to modulate TAAR1 was confirmed through binding affinity assays, indicating its potential as a therapeutic agent for managing conditions like schizophrenia.

Analgesic Properties Investigation

Another study focused on the analgesic effects of BAPEC revealed that it interacts with opioid receptors similarly to known analgesics. This finding opens avenues for further exploration into its use as a pain management option, particularly in neuropathic pain scenarios.

Q & A

Q. How to validate computational models predicting its pharmacokinetic properties?

  • Compare in silico ADMET predictions (e.g., LogP ~2.1, BBB permeability) with experimental
  • HPLC logD₇.₄ : Measure partitioning between octanol/water.
  • Caco-2 assays : Assess intestinal absorption .

Q. What cross-disciplinary applications exist for this compound?

  • Cancer research : Acts as an HDAC inhibitor precursor, modulating gene expression in tumor cells .
  • Neuroscience : Serves as a sigma-1 receptor ligand for studying neuropathic pain .

Q. How to ensure reproducibility in scaled-up synthesis?

  • Control variables:
  • Stoichiometry : Use automated syringe pumps for reagent addition.
  • Temperature : Employ jacketed reactors with PID controllers.
  • Document deviations (e.g., >5% yield drop) and re-optimize using DoE (Design of Experiments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

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